

Quinic Acid-13C3: An In-depth Technical Guide to Isotopic Purity and Enrichment

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Compound of Interest

Compound Name: *Quinic acid-13C3*

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Introduction

Quinic acid, a naturally occurring cyclohexanecarboxylic acid, plays a significant role in various biological processes and serves as a chiral building block in the synthesis of numerous pharmaceuticals. The isotopically labeled form, **quinic acid-13C3**, is an invaluable tool in metabolic research, drug development, and quantitative analysis. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis necessitates a thorough understanding of its isotopic purity and enrichment. This technical guide provides a comprehensive overview of the methods used to determine these critical parameters, detailed experimental protocols, and insights into the biological pathways involving quinic acid.

Data Presentation: Quantitative Specifications

The isotopic purity and enrichment of commercially available **quinic acid-13C3** are crucial for accurate and reproducible experimental results. The following table summarizes the key quantitative data for a representative commercially available product, Quinic acid (1,2-¹³C₂, carboxyl-¹³C).

Parameter	Specification	Source
Isotopic Enrichment	98%	Cambridge Isotope Laboratories, Inc.[1][2]
Chemical Purity	95%	Cambridge Isotope Laboratories, Inc.[1][2]
Labeled Positions	1,2- ¹³ C ₂ , carboxyl- ¹³ C	Cambridge Isotope Laboratories, Inc.[1][2]

Experimental Protocols

Accurate determination of isotopic purity and enrichment of **quinic acid-13C3** relies on robust analytical methodologies. The following sections detail the experimental protocols for the two primary techniques employed for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for quantifying the isotopic enrichment of labeled compounds with high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as **quinic acid-13C3**, allows for precise quantification by correcting for variations during sample preparation and analysis.[3][4]

Objective: To determine the isotopic enrichment of **quinic acid-13C3** by quantifying the relative abundance of the labeled and unlabeled forms.

Materials:

- **Quinic acid-13C3** sample
- Unlabeled quinic acid standard
- High-performance liquid chromatography (HPLC) system
- Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

- HPLC column suitable for organic acid analysis (e.g., C18)
- Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
- Methanol for sample preparation

Procedure:

- Standard Preparation: Prepare a series of calibration standards containing a fixed concentration of **quinic acid-13C3** and varying concentrations of unlabeled quinic acid.
- Sample Preparation: Dissolve a known amount of the **quinic acid-13C3** sample in methanol.
- LC Separation:
 - Inject the prepared standards and sample onto the HPLC system.
 - Employ a gradient elution method to separate quinic acid from potential impurities. A typical gradient might be:
 - 0-2 min: 5% B
 - 2-10 min: 5-95% B
 - 10-12 min: 95% B
 - 12-15 min: 5% B
 - Set the flow rate to 0.5 mL/min.
 - Maintain the column temperature at 40°C.
- MS Detection:
 - Utilize an electrospray ionization (ESI) source in negative ion mode.
 - Monitor the following mass-to-charge ratios (m/z) for the deprotonated molecules:
 - Unlabeled quinic acid ($[M-H]^-$): m/z 191.05

- **Quinic acid-13C3** ($[M+3-H]^-$): m/z 194.06
 - Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both the unlabeled and labeled quinic acid in the calibration standards and the sample.
 - Construct a calibration curve by plotting the ratio of the peak areas (labeled/unlabeled) against the concentration ratio.
 - Determine the isotopic enrichment of the **quinic acid-13C3** sample by comparing its peak area ratio to the calibration curve.

Determination of Isotopic Purity by Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy is a valuable technique for determining the isotopic purity of a labeled compound by directly observing the ¹³C nuclei. While less sensitive than MS, it provides detailed structural information and can be made quantitative with appropriate experimental parameters.^{[5][6][7][8]}

Objective: To determine the isotopic purity of **quinic acid-13C3** by integrating the signals of the ¹³C-enriched and natural abundance carbons.

Materials:

- **Quinic acid-13C3** sample
- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., D₂O)
- Relaxation agent (e.g., Chromium (III) acetylacetonate, Cr(acac)₃) (optional)

Procedure:

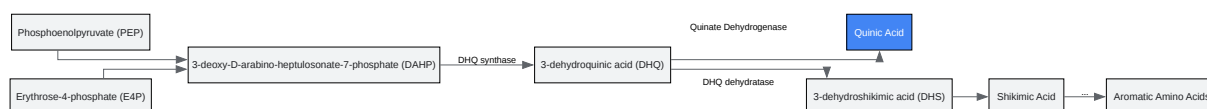
- Sample Preparation:
 - Dissolve a precise amount of the **quinic acid-13C3** sample (typically 10-50 mg) in a known volume of deuterated solvent.
 - For quantitative analysis, a long relaxation delay is necessary. To shorten this delay, a relaxation agent like $\text{Cr}(\text{acac})_3$ can be added to the sample.^[7]
- NMR Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - To ensure quantitative results, the following parameters are crucial:
 - Long Relaxation Delay (D1): Set D1 to at least 5 times the longest T_1 relaxation time of the carbon nuclei in the molecule. This ensures complete relaxation between scans.
 - Gated Proton Decoupling: Use inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.
 - Sufficient Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for all signals of interest.
- Data Processing and Analysis:
 - Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
 - Carefully phase the spectrum and perform a baseline correction.
 - Integrate the signals corresponding to the ^{13}C -labeled positions and any observable signals from the same positions in unlabeled molecules (present at natural abundance).
 - The isotopic purity is calculated as the ratio of the integral of the enriched carbon signals to the sum of the integrals of the enriched and natural abundance signals for the same carbon positions.

Signaling Pathways and Experimental Workflows

Quinic acid is involved in several key metabolic and signaling pathways. Understanding these pathways is crucial for researchers utilizing **quinic acid-13C3** to trace metabolic fates and elucidate biological mechanisms.

Shikimate and Quinic Acid Synthesis Pathway

Quinic acid is an intermediate in the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.

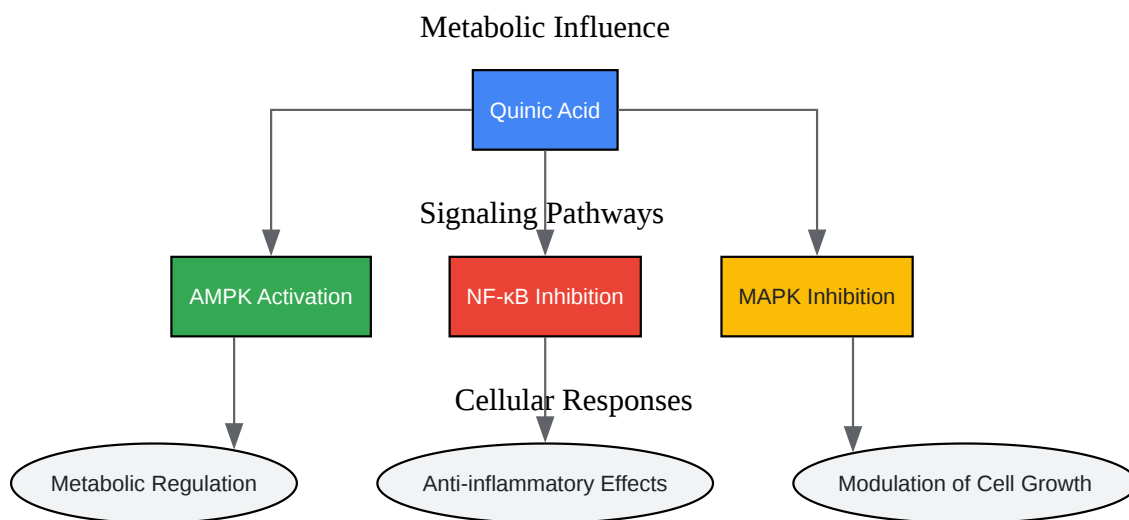


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Caption: Biosynthesis of quinic acid from the shikimate pathway.

Quinic Acid and Downstream Signaling

Quinic acid has been shown to influence several downstream signaling pathways, including the AMP-activated protein kinase (AMPK), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. These interactions underscore its potential therapeutic effects.

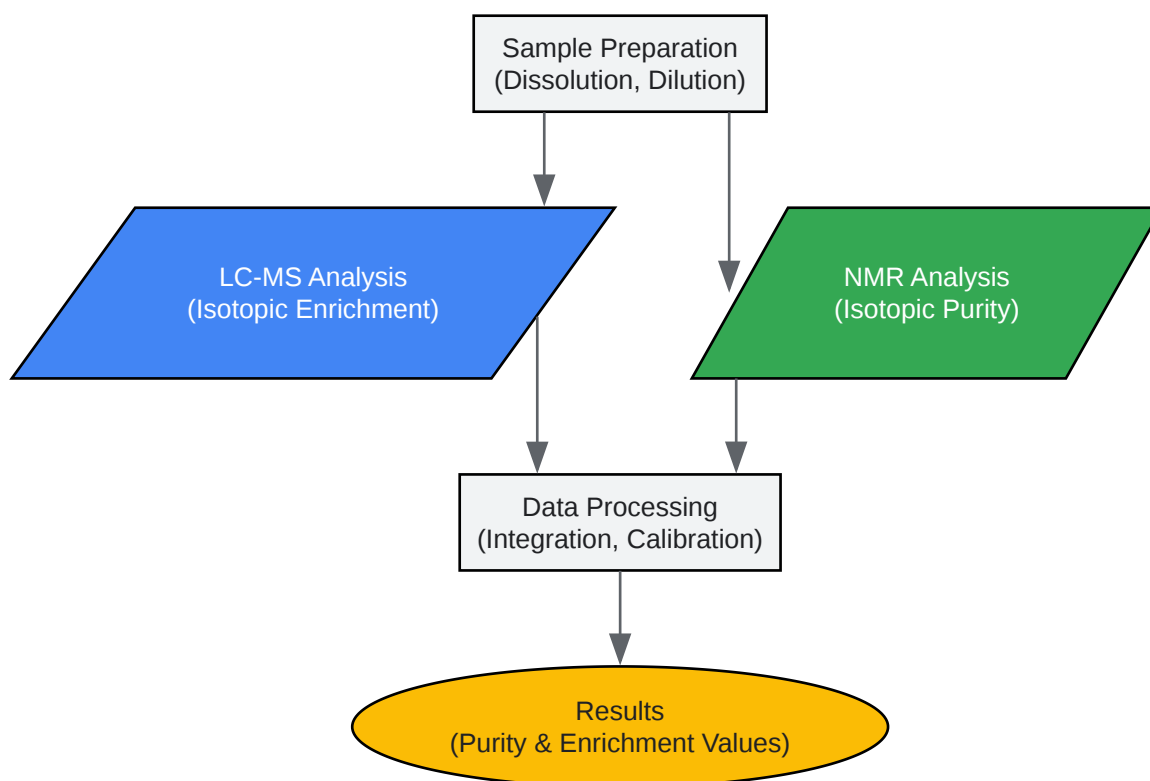


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Caption: Influence of quinic acid on key downstream signaling pathways.

Experimental Workflow for Isotopic Analysis

The following diagram illustrates a typical workflow for the analysis of **quinic acid-13C3** isotopic purity and enrichment.



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Caption: General workflow for isotopic analysis of **quinic acid-13C3**.

Conclusion

This technical guide provides a detailed framework for understanding and determining the isotopic purity and enrichment of **quinic acid-13C3**. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to these robust analytical methods will ensure the generation of high-quality, reliable data, thereby advancing research in metabolism, drug discovery, and other related fields. The use of well-characterized isotopically labeled compounds like **quinic acid-13C3** is paramount for the success of these endeavors.

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